REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[CH:11]([C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=1)[C:12](OCC)=[O:13])C>C(OCC)C>[CH3:24][O:23][C:20]1[CH:19]=[CH:18][C:17]([CH:11]([CH2:12][OH:13])[CH2:10][OH:9])=[CH:22][CH:21]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
16.85 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 40° C. for 40 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice bath
|
Type
|
CUSTOM
|
Details
|
to destroy the excess LiAlH4 remaining in the solution
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
the resulting solution was added with 200 ml HCl aqueous solution (HCl/H2O, 1:2)
|
Type
|
STIRRING
|
Details
|
stirred for one hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl ether (2×200 ml)
|
Type
|
WASH
|
Details
|
was washed with NaHCO3 aqueous solution (2%, 20 ml), water (20 ml), saturated sodium chloride solution (20 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residual was recrystallized from benzene
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |